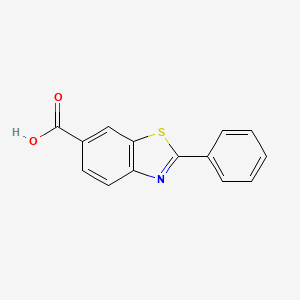

2-Phenyl-1,3-benzothiazole-6-carboxylic acid

Vue d'ensemble

Description

2-Phenyl-1,3-benzothiazole-6-carboxylic acid is a derivative of benzothiazole . It has been used in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, which shows potential to inhibit K1 capsule formation in uropathogenic Escherichia coli .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including 2-Phenyl-1,3-benzothiazole-6-carboxylic acid, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Chemical Reactions Analysis

Benzothiazole synthesis involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, efficiently providing 2-substituted benzothiazoles .Applications De Recherche Scientifique

Pharmacological Properties

Benzothiazole derivatives, including 2-Phenyl-1,3-benzothiazole-6-carboxylic acid, possess a wide range of pharmacological properties . They have been found to be effective in various therapeutic areas, such as antibacterial , antifungal , antioxidant , antimicrobial , antiproliferative , and anticonvulsant treatments.

Anti-Cancer Applications

Benzothiazole compounds have shown significant anti-cancer activities . They have been used in the development of potential therapeutics for various types of cancer.

Anti-Diabetic Applications

Benzothiazole derivatives have also been found to have anti-diabetic properties . They can potentially be used in the treatment of diabetes.

Anti-Inflammatory Applications

These compounds have demonstrated anti-inflammatory activities . They can potentially be used in the treatment of various inflammatory diseases.

PET Imaging for Breast Cancer

In 2017, a derivative of 2-Phenyl-1,3-benzothiazole-6-carboxylic acid was developed for PET imaging of breast cancer . The PET imaging tracer showed noticeably greater cellular uptake ratio in different breast cancer cell lines.

Antimicrobial Agents

New benzothiazole derivatives have been reported as potential antimicrobial agents against various fungus and bacterial strains .

Safety and Hazards

Orientations Futures

Benzothiazole derivatives, including 2-Phenyl-1,3-benzothiazole-6-carboxylic acid, have a wide range of biological activities and medicinal applications . Therefore, the development of novel antibiotics to control resistance problems is crucial . The findings of recent research will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

Mécanisme D'action

Target of Action

The primary targets of 2-Phenyl-1,3-benzothiazole-6-carboxylic acid are a variety of enzymes and proteins. These include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dihydrofolate reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These targets play crucial roles in various biochemical pathways and cellular functions.

Mode of Action

2-Phenyl-1,3-benzothiazole-6-carboxylic acid interacts with its targets by inhibiting their function . This inhibition disrupts the normal biochemical pathways and leads to changes in the cellular environment. For instance, it can inhibit the formation of K1 capsule in uropathogenic Escherichia coli .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, it can inhibit the synthesis of prostaglandins, which are derived from arachidonic acid . It can also disrupt the function of DNA gyrase, an enzyme involved in DNA replication .

Result of Action

The inhibition of the compound’s targets leads to a variety of molecular and cellular effects. For instance, it has been shown to have antibacterial activity, potentially by inhibiting the formation of K1 capsule in uropathogenic Escherichia coli . It also has the potential to display anti-inflammatory activity by inhibiting the biosynthesis of prostaglandins .

Propriétés

IUPAC Name |

2-phenyl-1,3-benzothiazole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2S/c16-14(17)10-6-7-11-12(8-10)18-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBZYLZMYNBQLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347353 | |

| Record name | 2-Phenyl-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19989-69-6 | |

| Record name | 2-Phenyl-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

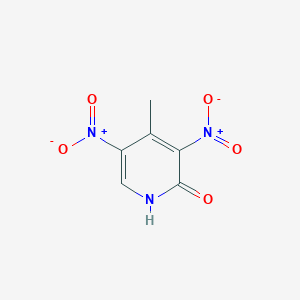

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methoxyphenyl)ethynyl]pyridine](/img/structure/B3031145.png)

![Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B3031146.png)

![5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B3031147.png)

![tert-Butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B3031148.png)

![tert-Butyl ((3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B3031149.png)